molecular formula C14H13N3O3 B5709326 N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5709326
M. Wt: 271.27 g/mol
InChI Key: PPYPAHBZIUWAHA-UHFFFAOYSA-N
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Description

N-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide, also known as MPPI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyridinecarboximidamides and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for the development of new cancer therapies.
In addition to its potential applications in cancer research, N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide has also been studied for its effects on the central nervous system. It has been found to have anxiolytic and antidepressant effects in animal models. This makes it a potential candidate for the development of new treatments for anxiety and depression.

Mechanism of Action

The exact mechanism of action of N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide is not yet fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and depression. N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide has been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide has been found to have a range of biochemical and physiological effects. In addition to its effects on the GABAergic system, it has also been shown to inhibit the activity of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its potential as a new drug candidate for cancer and CNS disorders. However, one of the limitations of using N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide is its low solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its potential applications.

Future Directions

There are many potential future directions for research on N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide. One area of research could be to further elucidate its mechanism of action. This could involve studies on its effects on specific receptors and neurotransmitters in the brain.
Another area of research could be to explore its potential applications in other areas of medicine, such as cardiovascular disease and metabolic disorders. N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have anti-inflammatory effects, which may make it a potential candidate for the development of new treatments for these conditions.
Overall, N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide is a promising compound with a range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine.

Synthesis Methods

The synthesis of N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboximidamide with 3-methoxybenzoyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to yield pure N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-19-11-6-4-5-10(9-11)14(18)20-17-13(15)12-7-2-3-8-16-12/h2-9H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYPAHBZIUWAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-{[(3-methoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide

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